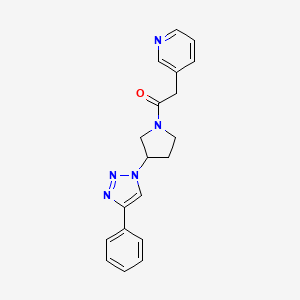

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The molecule of interest, 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone, is a compound that likely has significant relevance in the field of organic and medicinal chemistry due to its structural components. These components, including the 1H-1,2,3-triazol ring and the pyridinyl ethanone moiety, are often found in compounds with notable chemical and biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step synthetic routes that may include the formation of triazoles through click chemistry reactions, condensation reactions to introduce pyridinyl groups, and modifications to introduce the ethanone functional group. While specific synthesis routes for this compound were not found, related methodologies suggest the use of techniques such as condensation reactions, cyclization, and functional group transformations (Ç. Y. Ataol & Ö. Ekici, 2014).

Molecular Structure Analysis

Structural analysis of similar compounds involves spectroscopic methods (FTIR, NMR, UV-Visible) and X-ray crystallography. These techniques provide insights into the molecular geometry, electronic structure, and intermolecular interactions. For instance, X-ray diffraction methods have elucidated the crystal structure of related compounds, revealing specific bonding patterns and geometric configurations that are crucial for understanding the compound's properties (Ersin Inkaya et al., 2013).

Applications De Recherche Scientifique

Synthesis and Antiviral Activity

The compound's synthesis and antiviral activities have been explored through various derivatives, highlighting its potential in developing antiviral agents. For instance, derivatives of similar compounds have demonstrated activities against HSV1 and HAV-MBB, underscoring the relevance of such molecules in antiviral research (Attaby, F. et al., 2006). Furthermore, the synthesis and characterization of triazole derivatives containing the pyridine unit have revealed antibacterial and plant growth regulatory activities, suggesting the compound's utility in broader biological applications (Jianbing Liu et al., 2007).

Experimental and Theoretical Studies

Experimental and theoretical studies, including FTIR, FT-NMR, UV–Visible, X-ray, and DFT analyses, have been conducted on similar compounds. These studies offer insights into the compound's structural and electronic properties, aiding in understanding its reactivity and potential applications in material science or as a ligand in coordination chemistry (Ç. Y. Ataol & Ö. Ekici, 2014).

Non-cyanide Synthesis Methods

Non-cyanide synthesis methods involving the compound have been developed, indicating its role in green chemistry and providing safer, more environmentally friendly pathways for synthesizing complex molecules. Such methods exemplify the compound's versatility and potential in organic synthesis (D. Kopchuk et al., 2017).

Catalytic Behavior and Corrosion Inhibition

The compound and its derivatives have been examined for their catalytic behaviors towards ethylene reactivity and as corrosion inhibitors. These studies reveal the compound's utility in industrial applications, such as in the synthesis of polymers and in protecting metals against corrosion, which is crucial for extending the lifespan of metal components in various industries (Q. Jawad et al., 2020).

Antibacterial and Antifungal Activities

The exploration of novel triazole derivatives, including this compound, for their antimicrobial properties has yielded promising results. Such studies are essential for discovering new therapeutic agents against resistant strains of bacteria and fungi, contributing to the ongoing efforts in combating antimicrobial resistance (S. Pervaram et al., 2017).

Propriétés

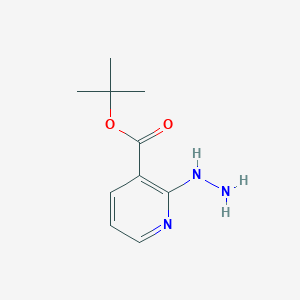

IUPAC Name |

1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c25-19(11-15-5-4-9-20-12-15)23-10-8-17(13-23)24-14-18(21-22-24)16-6-2-1-3-7-16/h1-7,9,12,14,17H,8,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSCLBPNYQJHPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![decahydrocyclohepta[c]pyrrole, Mixture of diastereomers](/img/structure/B2483072.png)

![[1-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2483073.png)

![(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2483081.png)